(S)-Alprenolol
Overview
Description
Alprenolol, also known as aptinduriles or alfeprol, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Alprenolol is a drug which is used for the treatment of hypertension, angina, and arrhythmia. Alprenolol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Alprenolol has been detected in multiple biofluids, such as urine and blood. Within the cell, alprenolol is primarily located in the membrane (predicted from logP). In humans, alprenolol is involved in the alprenolol action pathway.
Alprenolol is a secondary alcohol that is propan-2-ol substituted by a 2-allylphenoxy group at position 1 and an isopropylamino group at position 3. It is a beta-adrenergic antagonist used as a antihypertensive, anti-arrhythmia and a sympatholytic agent. It has a role as an anti-arrhythmia drug, an antihypertensive agent, a beta-adrenergic antagonist and a sympatholytic agent. It is a secondary alcohol and a secondary amino compound.
One of the adrenergic beta-antagonists used as an antihypertensive, anti-anginal, and anti-arrhythmic agent. Alprenolol is no longer marketed by AstraZeneca, but may still be available in generic varieties.
Mechanism of Action
Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.
Properties
CAS No. |
23846-71-1 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m0/s1 |
InChI Key |
PAZJSJFMUHDSTF-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O |
Appearance |
Solid powder |
melting_point |
107-109 °C 108.0 °C 107-109°C |
Key on ui other cas no. |
13655-52-2 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
547 mg/L 1.88e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Alfeprol Alpheprol Alprenolol Alprenolol Hydrochloride Aptin Aptin Duriles Aptin-Duriles Aptina AptinDuriles Aptine H 56 28 H-56-28 H5628 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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